1-Methyl-3,7-bis(4-methylbenzoyl)-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
1-Methyl-3,7-bis(4-methylbenzoyl)-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the class of diazabicyclononanes. This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,7-bis(4-methylbenzoyl)-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of suitable precursors to form the bicyclo[3.3.1]nonane core.
Introduction of aromatic groups: The aromatic groups are introduced through Friedel-Crafts acylation reactions, using 4-methylbenzoyl chloride and phenyl groups as acylating agents.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,7-bis(4-methylbenzoyl)-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-Methyl-3,7-bis(4-methylbenzoyl)-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and analgesic agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Methyl-3,7-bis(4-methylbenzoyl)-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds share a similar bicyclic structure but differ in their substituents and functional groups.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another related compound with a benzyl group instead of the methyl and phenyl groups.
Uniqueness
1-Methyl-3,7-bis(4-methylbenzoyl)-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and 4-methylbenzoyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C30H30N2O3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-methyl-3,7-bis(4-methylbenzoyl)-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C30H30N2O3/c1-21-9-13-23(14-10-21)26(33)31-17-29(3)18-32(27(34)24-15-11-22(2)12-16-24)20-30(19-31,28(29)35)25-7-5-4-6-8-25/h4-16H,17-20H2,1-3H3 |
InChI Key |
KOTZPAOLJVZOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC3(CN(CC(C2)(C3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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